molecular formula C9H13NO2 B2708938 N-[1-(4-methoxyphenyl)ethyl]hydroxylamine CAS No. 889128-35-2

N-[1-(4-methoxyphenyl)ethyl]hydroxylamine

Cat. No. B2708938
CAS RN: 889128-35-2
M. Wt: 167.208
InChI Key: JUOVFZCEJRATLP-UHFFFAOYSA-N
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Description

“N-[1-(4-methoxyphenyl)ethyl]hydroxylamine” is a chemical compound that is used for pharmaceutical testing . It is also known as "N-ethyl-1-(4-methoxyphenyl)propan-2-amine" .


Synthesis Analysis

The synthesis of similar compounds involves a reaction between N-acetylbenzamides and hydroxylamine hydrochloride at 80 °C in the presence of pyridine under microwave irradiation . This method leads to the formation of 3-methyl-5-aryl-1,2,4-oxadiazole compounds as regioselective in moderate to good yields .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include the reaction of N-acetylbenzamides with hydroxylamine hydrochloride, leading to the formation of 3-methyl-5-aryl-1,2,4-oxadiazole compounds .

Scientific Research Applications

Metabolism and Genotoxicity Studies

N-[1-(4-methoxyphenyl)ethyl]hydroxylamine and related compounds have been studied extensively in the context of metabolism and genotoxicity. For instance, research has shown that human cytochrome P450 enzymes metabolize N-(2-methoxyphenyl)hydroxylamine, a metabolite of certain carcinogens, dictating its genotoxicity. This compound forms part of the human metabolic pathway for industrial pollutants like 2-methoxyaniline (o-anisidine) and 2-methoxynitrobenzene (o-nitroanisole) and is responsible for their genotoxic effects. The study identifies major microsomal enzymes involved in this process, highlighting their role in metabolizing N-(2-methoxyphenyl)hydroxylamine predominantly to o-anisidine, a parent carcinogen (Naiman et al., 2011).

Similar studies have been conducted on rats, identifying rat cytochromes P450 that metabolize N-(2-methoxyphenyl)hydroxylamine. These studies are crucial for understanding the metabolism of this compound in different species and the potential implications for human health (Naiman, Frei, & Stiborová, 2010).

Antidepressant Activity

This compound derivatives have also been explored for their potential antidepressant activity. A series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, including compounds with methoxy substituents, have been examined for their ability to inhibit neurotransmitter uptake and show potential antidepressant effects in rodent models (Yardley et al., 1990).

Chemical Synthesis and Applications

The compound has been utilized in various chemical synthesis processes. For example, electrophilic amination of catecholboronate esters formed in the asymmetric hydroboration of vinylarenes has been explored. These studies involve intermediates like (S)-(4-methoxyphenyl)-ethyl-1,3,2-benzodioxaborole and aim to improve the chemoselectivity and efficiency of such reactions (Knight, Brown, Lazzari, Ricci, & Blacker, 1997).

Safety and Hazards

The safety data sheet for a similar compound, “Hydroxylamine hydrochloride”, indicates that it may form combustible dust concentrations in air, may be corrosive to metals, and is toxic if swallowed . It also causes skin irritation, serious eye irritation, and may cause an allergic skin reaction .

Future Directions

A recent paper discusses the synthesis and structure determination of a related compound, "1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide" . This suggests that research is ongoing into the synthesis and characterization of compounds related to “N-[1-(4-methoxyphenyl)ethyl]hydroxylamine”.

properties

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-7(10-11)8-3-5-9(12-2)6-4-8/h3-7,10-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOVFZCEJRATLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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